![molecular formula C9H7N3O4 B15067608 Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid](/img/structure/B15067608.png)
Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid is a heterocyclic compound that belongs to the class of pyridopyrimidines These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production methods for pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid often involve multicomponent reactions and the use of automated synthesis techniques. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
化学反応の分析
Types of Reactions
Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidines, which can be further functionalized for specific applications .
科学的研究の応用
Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
- Pyrido[2,3-d]pyrimidine-5-one
- Pyrido[2,3-d]pyrimidine-7-one
- Pyrimidino[4,5-d][1,3]oxazine
Uniqueness
Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid is unique due to its specific ring fusion pattern and the presence of carboxylic acid groups at positions 4 and 6. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyridopyrimidine derivatives .
特性
分子式 |
C9H7N3O4 |
|---|---|
分子量 |
221.17 g/mol |
IUPAC名 |
5H-pyrido[4,3-d]pyrimidine-4,6-dicarboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c13-8(14)7-5-3-12(9(15)16)2-1-6(5)10-4-11-7/h1-2,4H,3H2,(H,13,14)(H,15,16) |
InChIキー |
MVCKFXUZDYUZHT-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CN1C(=O)O)N=CN=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


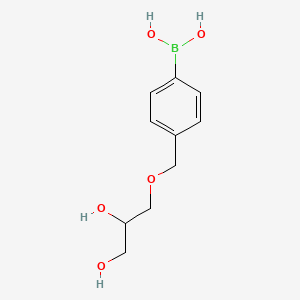
![3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15067533.png)
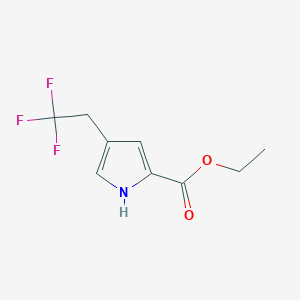

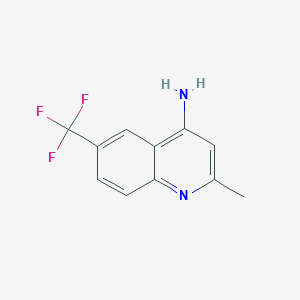

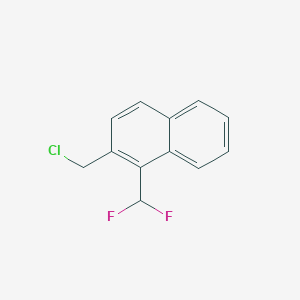

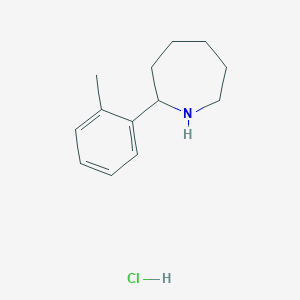
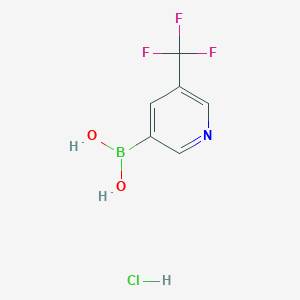
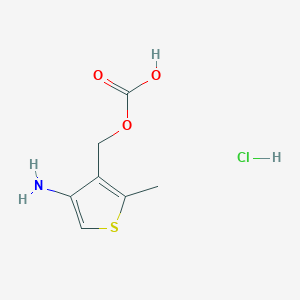
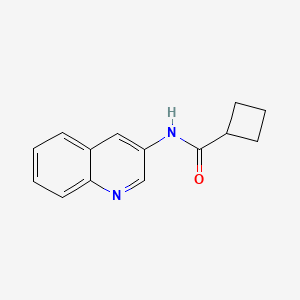
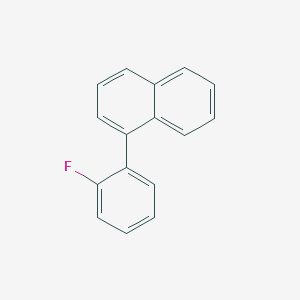
![1-Bromo-3-ethylimidazo[1,5-a]pyridine](/img/structure/B15067605.png)
